2-(3-Bromopropoxy)benzonitrile

Description

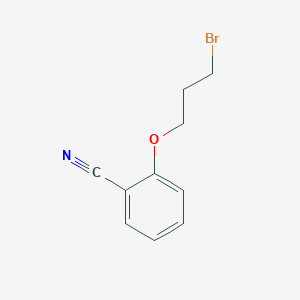

2-(3-Bromopropoxy)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with a 3-bromopropoxy group at the ortho position. The bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its molecular formula is C₁₀H₁₀BrNO, with a molar mass of 256.10 g/mol. The compound’s reactivity is influenced by the electron-withdrawing nitrile group (-C≡N) and the brominated alkoxy chain, which facilitate nucleophilic substitution reactions .

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(3-bromopropoxy)benzonitrile |

InChI |

InChI=1S/C10H10BrNO/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5H,3,6-7H2 |

InChI Key |

CGTGMRIOAZJUQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)OCCCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position Variations

- 4-(3-Bromopropoxy)benzonitrile: This para-substituted analog (C₁₀H₁₀BrNO) shares the same functional groups but exhibits distinct electronic and steric properties.

- 2-Bromo-6-(2-methylpropoxy)benzonitrile (CAS 1365272-63-4): The branched alkoxy chain (2-methylpropoxy) and bromine at the ortho position introduce steric bulk, which may hinder reactivity in certain transformations. This compound is noted for its applications in agrochemical intermediates .

Table 1: Substituent Position and Properties

| Compound | Substituent Position | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|

| 2-(3-Bromopropoxy)benzonitrile | Ortho | 256.10 | Pharmaceutical synthesis |

| 4-(3-Bromopropoxy)benzonitrile | Para | 256.10 | Organic intermediates |

| 2-Bromo-6-(2-methylpropoxy)benzonitrile | Ortho | 272.15 | Agrochemical synthesis |

Halogen and Alkoxy Chain Modifications

- 2-(4-Chloromethylphenyl)benzonitrile : Replacing bromine with chlorine alters reactivity. Chlorine’s lower atomic radius and electronegativity reduce leaving-group ability in nucleophilic substitutions. This compound is used in valsartan drug synthesis, where precise halogen selection impacts metabolic stability .

- 4-((7-(4-Bromobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl)methyl)benzonitrile (Compound 12a): Extending the alkoxy chain to four carbons (bromobutoxy) increases lipophilicity, enhancing membrane permeability in anti-cholestasis agents. This contrasts with the shorter 3-bromopropoxy chain in the parent compound, which balances solubility and reactivity .

Table 2: Halogen and Chain-Length Effects

| Compound | Halogen | Alkoxy Chain Length | Key Property |

|---|---|---|---|

| This compound | Br | 3 | Moderate lipophilicity, high reactivity |

| 2-(4-Chloromethylphenyl)benzonitrile | Cl | N/A | Enhanced metabolic stability |

| Compound 12a (Bromobutoxy derivative) | Br | 4 | Increased lipophilicity |

Functional Group Additions

- 2,6-bis(2,2,2-trifluoroethoxy)-3-bromobenzonitrile (CAS 175204-13-4): The trifluoroethoxy groups introduce strong electron-withdrawing effects, polarizing the aromatic ring and altering reaction pathways. This compound’s applications include specialized pharmaceuticals requiring fluorinated motifs .

- 3-(1-Bromo-2-oxopropyl)-5-(trifluoromethoxy)benzonitrile : The ketone group adjacent to bromine adds a site for further functionalization (e.g., Grignard reactions), distinguishing it from this compound, which lacks such a reactive center .

Table 3: Functional Group Impact

| Compound | Additional Functional Groups | Key Reactivity/Application |

|---|---|---|

| This compound | None | Nucleophilic substitution reactions |

| 2,6-bis(trifluoroethoxy)-3-bromobenzonitrile | Trifluoroethoxy | Fluorinated drug synthesis |

| 3-(1-Bromo-2-oxopropyl)-...benzonitrile | Ketone | Multi-step synthetic routes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.